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Compound of Interest

1,2,3,4-Tetrahydroisoquinolin-8-
Compound Name:
amine

cat. No.: B1357851

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry,
forming the core of numerous natural products and synthetic compounds with a wide array of
pharmacological activities.[1][2] Understanding the precise three-dimensional arrangement of
these molecules through crystal structure analysis is paramount for rational drug design and
the development of novel therapeutics. While a specific crystal structure for 1,2,3,4-
tetrahydroisoquinolin-8-amine is not publicly available, this guide provides an in-depth
analysis of a closely related and structurally characterized derivative, 1,2,3,4-
tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate, as a
representative example. The methodologies and data presentation herein serve as a
comprehensive blueprint for the crystallographic analysis of this important class of compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent compound,
1,2,3,4-tetrahydroisoquinoline, is essential. These properties influence its biological activity and
formulation characteristics.
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Property Value Source
Molecular Formula CoH11N [3]
Molecular Weight 133.19 g/mol [3]
IUPAC Name 1,2,3,4-tetrahydroisoquinoline [3]
CAS Number 91-21-4 [3]

For the specific amine-substituted analogue, 1,2,3,4-tetrahydroisoquinolin-8-amine, the
following properties are computed:

Property Value Source

Molecular Formula CoHi12N2 [4]

Molecular Weight 148.20 g/mol [4]
1,2,3,4-tetrahydroisoquinolin-

IUPAC Name ) [4]
8-amine

CAS Number 924633-49-8 [4]

Case Study: Crystal Structure of a
Tetrahydroisoquinolinium Salt

The following data pertains to the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium
(2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate.[5][6] This salt provides valuable
insights into the geometry and intermolecular interactions of the tetrahydroisoquinoline ring
system.

Crystallographic Data
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Parameter

Value

Empirical Formula

CoH12N* - C4Hs06™ - H20

Formula Weight 301.28
Temperature 115K
Wavelength 1.54178 A
Crystal System Orthorhombic
Space Group P212121

Unit Cell Dimensions

a 6.8453 (2) A
b 11.5834 (4) A
C 17.0121 (6) A
a 90°

B 90°

y 90°

Volume 1347.88 (8) A3
z 4

Density (calculated) 1.485 Mg/m3

Crystal data and structure refinement details are summarized from the work of Dhanalakshmi
et al.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following
sections outline the synthesis and crystallization process for the representative
tetrahydroisoquinolinium salt.

Synthesis and Crystallization
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The synthesis of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-
dihydroxypropanoate monohydrate is achieved through a straightforward acid-base reaction.[5]

[6]

Materials:

1,2,3,4-tetrahydroisoquinoline

(2S,3S)-tartaric acid

Deionized water

Methanol

Procedure:

e A mixture of 1,2,3,4-tetrahydroisoquinoline (266 mg, 2 mmol) and an excess of (2S,3S)-
tartaric acid (1.50 g, 10 mmol) in 60 mL of deionized water was stirred for four hours at room
temperature.[5][6]

e The resulting salt was isolated by filtration.[5][6]

o Colorless crystals suitable for single-crystal X-ray diffraction were obtained from a
water/methanol (3:1) solution of the salt, after the solvents were allowed to evaporate slowly
under ambient conditions.[5][6]

The general synthesis of the 1,2,3,4-tetrahydroisoquinoline core often involves well-established
organic reactions such as the Pictet-Spengler and Bischler-Napieralski reactions.[1][7]
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General Synthesis of THIQ Core

Acyl Chloride Aldehyde or Ketone
Pictet-Spengler

(Acid catalyst)

y Bischler-Napieralski
B-Phenylethylamine Derivative Acylation N-Acyl Derivative (POCI) (€., NaBHs)
—_———
3,4-Dihydroisoquinoline

1,2,3,4-Tetrahydroisoquinoline

Click to download full resolution via product page

General synthetic routes to the 1,2,3,4-tetrahydroisoquinoline core.

Biological Significance and Signaling Pathways

Tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities, including
antitumor, antibacterial, antiviral, and neuropharmacological effects.[1][8] Their diverse
pharmacological profiles stem from their ability to interact with various biological targets. For
instance, some THIQ derivatives have been shown to target the NF-kB signaling pathway,
which is implicated in cancer and inflammation.[8]
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Simplified NF-kB Signaling Pathway Inhibition
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Inhibition of the NF-kB signaling pathway by a THIQ derivative.

Conclusion

The structural elucidation of 1,2,3,4-tetrahydroisoquinoline derivatives through single-crystal X-
ray diffraction is a critical step in understanding their structure-activity relationships. While the
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crystal structure of 1,2,3,4-tetrahydroisoquinolin-8-amine remains to be determined, the
analysis of closely related compounds provides a robust framework for future studies. The
combination of detailed crystallographic data, well-defined experimental protocols, and an

understanding of the relevant biological pathways will continue to drive the development of
novel and effective therapeutics based on this privileged scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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